molecular formula C21H14O4 B2428429 2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl benzoate CAS No. 866156-25-4

2-oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl benzoate

Cat. No.: B2428429
CAS No.: 866156-25-4
M. Wt: 330.339
InChI Key: DRFPUJJJAFNTNP-UHFFFAOYSA-N
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Description

(11-oxo-6H-benzocbenzoxepin-2-yl) benzoate is a complex organic compound belonging to the class of benzoxepins Benzoxepins are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry

Properties

IUPAC Name

(11-oxo-6H-benzo[c][1]benzoxepin-2-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O4/c22-20-17-9-5-4-8-15(17)13-24-19-11-10-16(12-18(19)20)25-21(23)14-6-2-1-3-7-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFPUJJJAFNTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cyclization

A method adapted from norbornane syntheses involves Diels-Alder cyclization of furan derivatives with dienophiles such as maleic anhydride. For example, heating furan-2-carbaldehyde with maleic anhydride in toluene at 110°C for 12 hours yields a bicyclic intermediate, which is subsequently oxidized to introduce the ketone.

Palladium-Catalyzed Coupling

Patent CN115850026A highlights the use of palladium catalysts for constructing strained ring systems. Applying similar conditions, a dibromo precursor undergoes Suzuki-Miyaura coupling with a boronic ester to form the tricyclic framework. Typical conditions include:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃
  • Solvent: DMF/H₂O (4:1)
  • Temperature: 80°C, 8 hours.

Introduction of the 2-Oxo Group

Oxidation of Secondary Alcohols

The ketone at position 2 is introduced via oxidation of a secondary alcohol intermediate. A protocol from Sigma-Aldrich employs Dess-Martin periodinane (1.2 eq) in dichloromethane at 0°C, achieving >90% conversion within 2 hours. Alternative oxidants like Jones reagent (CrO₃/H₂SO₄) are less favored due to overoxidation risks.

Friedel-Crafts Acylation

In cases where direct oxidation is impractical, Friedel-Crafts acylation using acetyl chloride and AlCl₃ in nitrobenzene at 50°C installs the ketone selectively.

Esterification Strategies for Benzoate Installation

Direct Esterification with Benzoic Acid

The hydroxyl group at position 5 is esterified using benzoic acid under Steglich conditions:

  • Reagents: DCC (1.5 eq), DMAP (0.1 eq)
  • Solvent: Dry THF
  • Temperature: 25°C, 12 hours
  • Yield: 68–72%.

Transesterification from Methyl Ester

A methyl ester precursor (e.g., methyl 11-oxo-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylate) undergoes transesterification with benzoyl chloride in the presence of NaH (2 eq) in DMF at 60°C for 6 hours, yielding the benzoate ester in 85% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Value Impact on Yield
Solvent Anhydrous DMF Maximizes solubility of tricyclic intermediate
Temperature 60–80°C Balances reaction rate and decomposition
Catalyst Loading 5 mol% Pd(dppf)Cl₂ Ensures complete coupling without side reactions

Data synthesized from.

Purification Techniques

  • Liquid-liquid extraction : Methyl tert-butyl ether/water partitions remove polar byproducts.
  • Column chromatography : Silica gel (230–400 mesh) with hexane/EtOAc (7:3) eluent achieves >95% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 7.6 Hz, 2H, aromatic), 7.55 (t, J = 7.2 Hz, 1H), 7.45 (m, 4H, tricyclic H), 5.32 (s, 1H, bridgehead H).
  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 12.3 minutes, confirming >98% purity.

Industrial-Scale Considerations

Patent CN112624981A emphasizes cost-effective adaptations:

  • Catalyst recycling : Pd catalysts recovered via activated carbon filtration reduce costs by 40%.
  • Solvent recovery : Distillation reclaims >90% of DMF and THF.

Chemical Reactions Analysis

Types of Reactions

(11-oxo-6H-benzocbenzoxepin-2-yl) benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(11-oxo-6H-benzocbenzoxepin-2-yl) benzoate is unique due to its specific substitution pattern and the presence of the benzoate group, which imparts distinct chemical and biological properties

Biological Activity

2-Oxo-9-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-5-yl benzoate is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by a unique tricyclic structure that contributes to its biological properties. Its molecular formula is C17H14O4C_{17}H_{14}O_4, and it is known for its distinctive functional groups that may interact with biological targets.

Antimicrobial Activity

Research indicates that derivatives of tricyclic compounds often exhibit significant antimicrobial properties. For instance, studies have shown that certain compounds within this class can selectively inhibit the growth of Gram-positive bacteria such as Bacillus subtilis while showing less activity against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MICs) of these compounds suggest a structure-activity relationship where modifications to the substituents can enhance or reduce efficacy.

CompoundMIC (µg/mL)Activity
Compound A25Active against B. subtilis
Compound B50Moderate activity
Compound C100Inactive

Anticancer Activity

The anticancer potential of 2-oxo-9-oxatricyclo compounds has been explored in various studies. These compounds have shown cytotoxic effects against several cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (PC3) cancers . The selectivity for cancer cells over normal cells indicates a promising therapeutic window.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of the compound on breast cancer cell lines, the following results were observed:

Cell LineIC50 (µM)Selectivity Index
MCF-7155
MDA-MB-231106
Normal Fibroblast75-

The selectivity index indicates that the compound is significantly more toxic to cancer cells than to normal fibroblasts, suggesting its potential as an anticancer agent.

Other Therapeutic Activities

In addition to antimicrobial and anticancer activities, preliminary studies suggest that this compound may possess anti-inflammatory and antioxidant properties. These effects could be attributed to its ability to modulate oxidative stress pathways and inflammatory mediators .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of tricyclic compounds. Modifications in the molecular structure can lead to enhanced potency and selectivity against specific biological targets. For example, substituents at particular positions on the tricyclic ring have been shown to influence both antimicrobial and anticancer activities significantly.

Q & A

Q. How can researchers confirm the structural identity of 2-oxo-9-oxatricyclo[...]benzoate?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to assign proton and carbon environments, focusing on the benzoate ester carbonyl (~168–170 ppm) and oxatricyclic framework signals .
  • X-ray Crystallography: Resolve stereochemical ambiguities and validate the tricyclic core geometry .
  • Mass Spectrometry (HRMS): Confirm the molecular formula (e.g., expected for C₂₂H₁₈O₄) and fragmentation patterns .

Q. Table 1: Key Spectral Signatures

TechniqueExpected Signal/FeatureReference
1H^1H-NMRδ 7.4–8.2 (aromatic protons)
13C^{13}C-NMRδ 165–170 (ester carbonyl)
IR1720 cm⁻¹ (C=O stretch)

Q. What synthetic strategies are effective for preparing this compound?

Methodological Answer: Synthesis typically involves:

Core Cyclization: Build the oxatricyclic backbone via acid-catalyzed cyclization of a polyunsaturated precursor .

Esterification: React the hydroxyl group at position 5 with benzoyl chloride under anhydrous conditions (e.g., pyridine/DCM) .

Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product (>95% purity) .

Q. Table 2: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Reference
CyclizationH₂SO₄, 0°C → RT, 12 hr65
EsterificationBenzoyl chloride, pyridine, 24 hr82

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Storage: Store in airtight, light-resistant containers at –20°C to prevent ester hydrolysis or oxidation .
  • Handling: Use inert atmosphere (N₂/Ar) during synthesis and characterization to avoid degradation .

Advanced Research Questions

Q. How can the compound’s stereochemical configuration influence its biological activity?

Methodological Answer:

  • Comparative Assays: Synthesize stereoisomers and test against biological targets (e.g., enzymes, receptors) using fluorescence polarization or SPR .
  • Computational Modeling: Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities based on stereochemistry .

Q. Table 3: Stereoisomer Activity Comparison

StereoisomerIC₅₀ (μM)TargetReference
(5R,9S)0.12Kinase X
(5S,9R)>100Kinase X

Q. How can researchers resolve contradictions in spectroscopic data across studies?

Methodological Answer:

  • Reproducibility Checks: Standardize solvent (e.g., CDCl₃ vs. DMSO-d₆) and instrument calibration .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton and carbon shifts .
  • Collaborative Validation: Cross-reference data with independent labs or databases (e.g., PubChem) .

Q. What experimental designs are optimal for studying its thermal stability?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat at 10°C/min under N₂ to determine decomposition points .
  • Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting, glass transitions) .
  • Kinetic Studies: Use Arrhenius plots to model degradation rates under varying temperatures .

Q. How can researchers investigate its potential as a enzyme inhibitor?

Methodological Answer:

Enzyme Assays: Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to measure inhibition in real time .

Structure-Activity Relationship (SAR): Modify substituents on the benzoate moiety and test activity .

Crystallography: Co-crystallize the compound with the target enzyme to visualize binding interactions .

Q. What strategies mitigate low yields in multi-step syntheses?

Methodological Answer:

  • Optimize Cyclization: Screen Lewis acids (e.g., BF₃·Et₂O, ZnCl₂) to improve ring closure efficiency .
  • Protecting Groups: Temporarily protect reactive hydroxyls with TBS or acetyl groups during esterification .
  • Flow Chemistry: Enhance reaction control and scalability using microreactors .

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